L-Cysteine, L-cysteinyl-L-phenylalanyl-L-tryptophyl-L-lysyl-L-tyrosyl-
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Overview
Description
L-Cysteine, L-cysteinyl-L-phenylalanyl-L-tryptophyl-L-lysyl-L-tyrosyl- is a complex peptide compound composed of multiple amino acids.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Cysteine, L-cysteinyl-L-phenylalanyl-L-tryptophyl-L-lysyl-L-tyrosyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Activation: The carboxyl group of the incoming amino acid is activated using reagents like carbodiimides.
Coupling: The activated amino acid is coupled to the amino group of the growing peptide chain.
Deprotection: Protective groups on the amino acids are removed to allow for further coupling.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology, where genes encoding the peptide are inserted into microorganisms, which then produce the peptide through fermentation .
Chemical Reactions Analysis
Types of Reactions
L-Cysteine, L-cysteinyl-L-phenylalanyl-L-tryptophyl-L-lysyl-L-tyrosyl- can undergo various chemical reactions, including:
Oxidation: The thiol group in cysteine can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to thiol groups.
Substitution: Amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of free thiol groups.
Substitution: Formation of modified peptides with substituted amino groups.
Scientific Research Applications
L-Cysteine, L-cysteinyl-L-phenylalanyl-L-tryptophyl-L-lysyl-L-tyrosyl- has diverse applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein folding and stability.
Medicine: Explored for potential therapeutic applications, including as a drug delivery system.
Industry: Utilized in the production of specialized peptides for various industrial processes.
Mechanism of Action
The mechanism of action of L-Cysteine, L-cysteinyl-L-phenylalanyl-L-tryptophyl-L-lysyl-L-tyrosyl- involves its interaction with specific molecular targets and pathways. The compound can form disulfide bonds, influencing protein structure and function. It may also interact with receptors or enzymes, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Glycine, glycyl-L-cysteinyl-L-lysyl-L-lysyl-L-tyrosyl-L-arginyl-L-arginyl-L-phenylalanyl-L-arginyl-L-tryptophyl-L-lysyl-L-phenylalanyl-L-lysylglycyl-L-lysyl-L-phenylalanyl-L-tryptophyl-L-phenylalanyl-L-tryptophyl-
- L-Cysteine, D-phenylalanyl-L-cysteinyl-L-phenylalanyl-D-tryptophyl-L-lysyl-L-threonyl-, cyclic (2→7)-disulfide
Uniqueness
L-Cysteine, L-cysteinyl-L-phenylalanyl-L-tryptophyl-L-lysyl-L-tyrosyl- is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties. Its ability to form disulfide bonds and interact with various molecular targets makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
328072-87-3 |
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Molecular Formula |
C41H52N8O8S2 |
Molecular Weight |
849.0 g/mol |
IUPAC Name |
(2R)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C41H52N8O8S2/c42-17-7-6-12-31(37(52)47-33(19-25-13-15-27(50)16-14-25)39(54)49-35(23-59)41(56)57)45-40(55)34(20-26-21-44-30-11-5-4-10-28(26)30)48-38(53)32(46-36(51)29(43)22-58)18-24-8-2-1-3-9-24/h1-5,8-11,13-16,21,29,31-35,44,50,58-59H,6-7,12,17-20,22-23,42-43H2,(H,45,55)(H,46,51)(H,47,52)(H,48,53)(H,49,54)(H,56,57)/t29-,31-,32-,33-,34-,35-/m0/s1 |
InChI Key |
BIWJIGBTRYUSQI-LXOXETEGSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)N[C@@H](CS)C(=O)O)NC(=O)[C@H](CS)N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CCCCN)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)NC(CS)C(=O)O)NC(=O)C(CS)N |
Origin of Product |
United States |
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